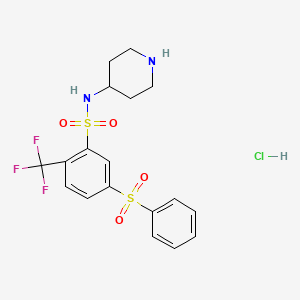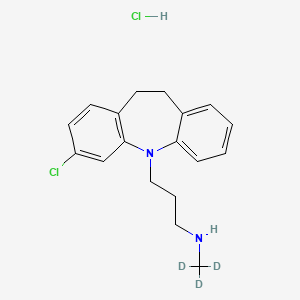
N-Desmethyl Clomipramine D3 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylclomipramine D3 hydrochloride is a deuterium-labeled derivative of desmethylclomipramine, which is a primary active metabolite of clomipramine. Clomipramine is a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder and other related conditions. The deuterium labeling in desmethylclomipramine D3 hydrochloride is used to enhance the compound’s stability and traceability in various scientific applications .
科学的研究の応用
Desmethylclomipramine D3 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of desmethylclomipramine levels in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clomipramine and its metabolites.
Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic effects of clomipramine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clomipramine
生化学分析
Cellular Effects
It is known that Clomipramine, the parent compound, has effects on various types of cells and cellular processes
Molecular Mechanism
It is known to be a metabolite of Clomipramine , which has various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Desmethyl Clomipramine D3 Hydrochloride is involved in metabolic pathways as a metabolite of Clomipramine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desmethylclomipramine D3 hydrochloride involves the demethylation of clomipramine followed by the introduction of deuterium. The process typically includes:
Demethylation: Clomipramine undergoes demethylation using reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3).
Deuterium Labeling: The resulting desmethylclomipramine is then subjected to deuterium exchange reactions using deuterated reagents like deuterium oxide (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of desmethylclomipramine D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the demethylation and deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: Desmethylclomipramine D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives
作用機序
Desmethylclomipramine D3 hydrochloride exerts its effects primarily through the inhibition of norepinephrine reuptake. The compound binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, desmethylclomipramine may also affect serotonin reuptake to a lesser extent .
Similar Compounds:
Desmethylclomipramine: The non-deuterated form of desmethylclomipramine D3 hydrochloride.
Clomipramine: The parent compound from which desmethylclomipramine is derived.
Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Uniqueness: Desmethylclomipramine D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable in studies requiring precise quantification and tracking of the compound .
特性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189971-04-7 |
Source


|
| Record name | 1189971-04-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

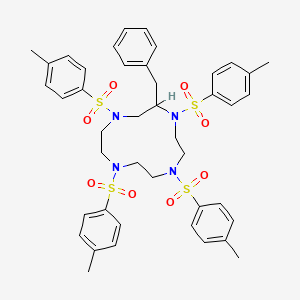

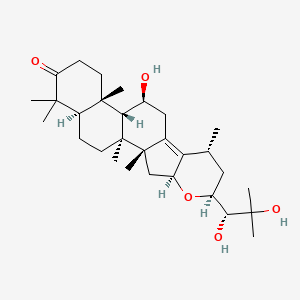
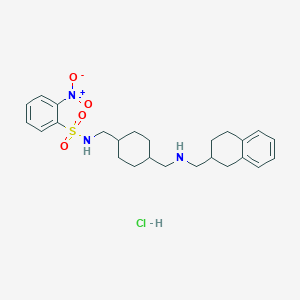
![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)
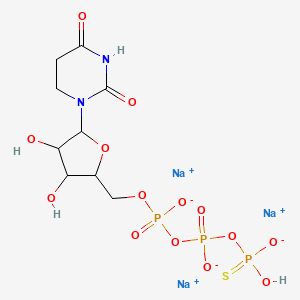
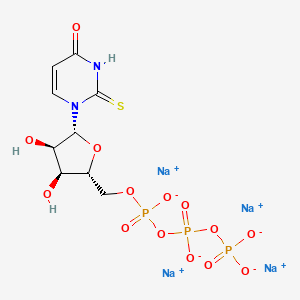
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)
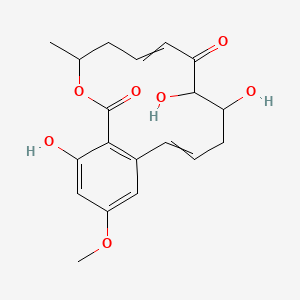


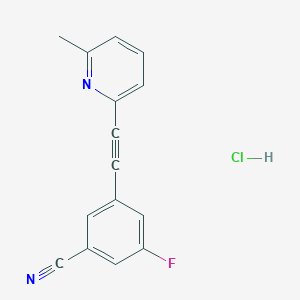
![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
